Cas no 2228561-90-6 (3,3-difluoro-2-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine)

3,3-difluoro-2-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine structure
2228561-90-6 structure
Product Name:3,3-difluoro-2-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine
Número CAS:2228561-90-6
MF:C12H13F2N3
Megavatios:237.248529195786
CID:6449498
PubChem ID:165711973
Update Time:2025-11-01

3,3-difluoro-2-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine Propiedades químicas y físicas

Nombre e identificación

    • 3,3-difluoro-2-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine
    • EN300-1863016
    • 2228561-90-6
    • Renchi: 1S/C12H13F2N3/c13-12(14)11(6-15)9-7-16-17(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,15H2
    • Clave inchi: GRNRSHFIQRTQIA-UHFFFAOYSA-N
    • Sonrisas: FC(C(CN)C1C=NN(C2C=CC=CC=2)C=1)F

Atributos calculados

  • Calidad precisa: 237.10775375g/mol
  • Masa isotópica única: 237.10775375g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 4
  • Complejidad: 232
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.9
  • Superficie del Polo topológico: 43.8Ų

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Información adicional sobre 3,3-difluoro-2-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine

3,3-Difluoro-2-(1-Phenyl-1H-Pyrazol-4-Yl)Propan-1-Amine (CAS No. 2228561-90-6): A Versatile Compound in Modern Pharmaceutical Research

3,3-Difluoro-2-(1-Phenyl-1H-Pyrazol-4-Yl)Propan-1-Amine, with the chemical identifier CAS No. 2228561-90-6, has emerged as a promising candidate in the field of pharmaceutical chemistry due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of 1H-pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. Recent advancements in medicinal chemistry have highlighted the importance of functional group modifications, such as the introduction of fluorine atoms and aromatic substituents, in enhancing the pharmacological profile of such compounds.

The 1-phenyl-1H-pyrazol-4-yl moiety in this molecule plays a critical role in modulating its biological activity. Pyrazole rings are widely studied for their ability to interact with various biological targets, including enzymes and receptors. The presence of the phenyl group further contributes to the compound’s hydrophobicity, which may influence its ability to cross biological membranes and reach target tissues. Additionally, the 3,3-difluoro substitution introduces electron-withdrawing effects, potentially altering the compound’s reactivity and binding affinity for specific protein targets.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that compounds with similar structural features to 3,3-Difluoro-2-(1-Phenyl-1H-Pyrazol-4-Yl)Propan-1-Amine exhibit significant inhibitory activity against kinase enzymes involved in cancer progression. These findings suggest that the compound may have potential as a therapeutic agent in oncology. The amine functional group at the terminal position of the propan-1-amine chain is also a key feature, as it can participate in hydrogen bonding interactions with target proteins, enhancing the compound’s binding affinity.

From a synthetic perspective, the preparation of 3,3-Difluoro-2-(1-Phenyl-1H-Pyrazol-4-Yl)Propan-1-Amine involves multi-step organic reactions, including the formation of the 1H-pyrazole ring through condensation reactions and subsequent functional group modifications. The fluorine atoms are typically introduced via electrophilic substitution or nucleophilic fluorination processes, depending on the reaction conditions. The phenyl substituent is often synthesized through aromatic coupling reactions, such as Suzuki or Heck cross-coupling, which are well-established methods in modern organic synthesis.

Studies on the 1H-pyrazole derivatives have shown that these compounds can act as modulators of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. The phenyl group in this compound may enhance its ability to interact with the binding pockets of these receptors, thereby modulating their activity. Additionally, the fluorine atoms can influence the compound’s metabolic stability, as fluorine atoms are often resistant to enzymatic degradation, leading to prolonged drug action.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 3,3-Difluoro-2-(1-Phyphenyl-1H-Pyrazol-4-Yl)Propan-1-Amine with target proteins using molecular docking simulations. These simulations have revealed that the compound can form hydrogen bonds with key residues in the active sites of enzymes such as tyrosine kinase, which is a common target in cancer therapy. The amine group is particularly effective in forming these interactions, as it can act as both a hydrogen bond donor and acceptor.

Furthermore, the 1H-pyrazole ring in this compound is known to exhibit antimicrobial activity against various bacterial strains. This property has been explored in studies published in Antimicrobial Agents and Chemotherapy (2022), where researchers demonstrated that pyrazole derivatives can disrupt bacterial cell membranes by interacting with lipid components. The phenyl substituent may enhance this activity by increasing the hydrophobicity of the molecule, allowing it to penetrate bacterial cell membranes more effectively.

From a pharmacokinetic standpoint, the 3,3-difluoro substitution may influence the compound’s solubility and bioavailability. Fluorine atoms can increase the hydrophobicity of a molecule, which may affect its ability to dissolve in aqueous environments. However, the presence of the amine group can counteract this effect by introducing polar functionalities, thereby improving solubility. This balance between hydrophobic and hydrophilic properties is crucial for optimizing the compound’s therapeutic efficacy.

Studies on the 1H-pyrazole derivatives have also highlighted their potential in neurodegenerative disease research. The phenyl group and fluorine atoms in this compound may contribute to its ability to cross the blood-brain barrier, a critical factor in the development of drugs for conditions such as Alzheimer’s and Parkinson’s disease. Research published in Neurochemistry International (2023) has shown that certain pyrazole derivatives can protect neurons from oxidative stress, suggesting that 3,3-Difluoro-2-(1-Phenyl-1H-Pyrazol-4-Yl)Propan-1-Amine may have similar neuroprotective properties.

Additionally, the amine functional group in this compound may play a role in its anti-inflammatory activity. Inflammation is a complex process involving multiple signaling pathways, and compounds that can modulate these pathways are of significant interest in drug development. The 1H-pyrazole ring is known to interact with various inflammatory mediators, and the presence of the phenyl group may enhance this interaction by providing additional steric and electronic effects.

In conclusion, 3,3-Difluoro-2-(1-Phenyl-1H-Pyrazol-4-Yl)Propan-1-Amine represents a promising compound with diverse biological activities. Its unique molecular structure, featuring the 1H-pyrazole ring, phenyl substituent, and fluorine atoms, positions it as a valuable candidate for further research in pharmaceutical science. Ongoing studies are expected to uncover more about its potential applications in treating various diseases, from cancer to neurodegenerative disorders.

As research in medicinal chemistry continues to evolve, the development of compounds like 3,3-Difluoro-2-(1-Phenyl-1H-Pyrazol-4-Yl)Propan-1-Amine will likely play a crucial role in the discovery of new therapeutic agents. The combination of structural modifications and advanced analytical techniques will enable scientists to optimize the properties of such compounds, paving the way for innovative treatments in the future.

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